Bromofenoxim

Description

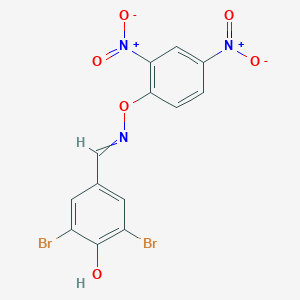

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFNPKDYCLFGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041681 | |

| Record name | Bromofenoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13181-17-4 | |

| Record name | Bromofenoxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13181-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofenoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bromofenoxim synthesis pathway and starting materials

An in-depth technical guide on the synthesis pathway and starting materials for Bromofenoxim, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, with the IUPAC name 2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol, is a selective herbicide from the phenoxy family.[1][2] Its chemical structure is an oxime ether, derived from 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrochlorobenzene. This guide details the primary synthesis pathway for this compound, outlining the key starting materials, intermediates, and reaction protocols.

Physicochemical Properties of Key Compounds

The synthesis of this compound involves several key chemical compounds, from starting materials to the final product. Their properties are summarized below for reference.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| p-Cresol | 106-44-5 | C₇H₈O | 108.14 | 34.8 |

| 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 | C₇H₄Br₂O₂ | 279.91 | 182 - 184[3] |

| 3,5-Dibromo-4-hydroxybenzaldehyde oxime | 25952-74-3 | C₇H₅Br₂NO₂ | 294.93 | N/A |

| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | 48 - 51 |

| This compound | 13181-17-4 | C₁₃H₇Br₂N₃O₆ | 461.02 | N/A |

Overall Synthesis Pathway

The commercial production of this compound is a multi-step process. A common and well-documented pathway starts from p-cresol, which is first converted to 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then oximated and subsequently condensed with 2,4-dinitrochlorobenzene to yield the final product.[3]

Caption: Overall synthesis pathway of this compound starting from p-cresol.

Experimental Protocols

Part 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde from p-Cresol

This procedure is adapted from a patented process and involves a three-step, one-pot reaction sequence.[3] The solvent used is typically a halogenated hydrocarbon such as o-dichlorobenzene.[3]

Summary of Reaction Conditions [3]

| Step | Reaction | Temperature | Reagents | Yield |

|---|---|---|---|---|

| 1a | Nucleus Bromination | 20 - 30°C | p-Cresol, Bromine | - |

| 1b | Side-Chain Bromination | 150 - 160°C | Bromine | - |

| 1c | Hydrolysis | 100°C | Water | 78% (overall) |

Detailed Methodology: [3]

-

Nucleus Bromination: A solution of p-cresol (1 mole) in o-dichlorobenzene is prepared in a reaction vessel. Bromine (2.05 moles) is added dropwise while maintaining the temperature between 20°C and 30°C. The mixture is stirred for several hours to ensure the complete formation of 2,6-dibromo-p-cresol.

-

Side-Chain Bromination: The reaction mixture is then heated to 150-160°C. An additional 2.05 moles of bromine are added dropwise over 2 hours. The mixture is stirred for an additional 3 hours at this temperature to facilitate the bromination of the methyl group, forming 4-hydroxy-3,5-dibromobenzal bromide. Hydrogen bromide gas evolved during the reaction can be captured and recycled.

-

Hydrolysis and Isolation: To hydrolyze the benzal bromide, water is added to the reaction mixture, which is then stirred vigorously for 2 hours at 100°C. After the reaction, the layers are separated. The organic layer containing the product is cooled to room temperature, causing the 4-hydroxy-3,5-dibromobenzaldehyde to crystallize. The solid product is isolated by filtration, washed with fresh o-dichlorobenzene, and dried under a vacuum at 100°C. An overall yield of 78% relative to the starting p-cresol can be achieved.

Part 2: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde Oxime

This step involves the reaction of the aldehyde intermediate with hydroxylamine. The following is a general procedure for the synthesis of aryl oximes.[4]

-

In a reaction flask, 3,5-dibromo-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent mixture, such as methanol/water.

-

Hydroxylamine hydrochloride (approximately 1.2 equivalents) is added to the solution.

-

A base, such as sodium hydroxide or sodium acetate, is added to neutralize the HCl and free the hydroxylamine.

-

The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, 3,5-dibromo-4-hydroxybenzaldehyde oxime, can be isolated by precipitation upon adding water or by extraction with an appropriate organic solvent. The crude product can be purified by recrystallization.

Part 3: Synthesis of this compound (Final Condensation)

The final step is the condensation of the oxime intermediate with 2,4-dinitrochlorobenzene to form the ether linkage.[3]

Detailed Methodology:

-

3,5-Dibromo-4-hydroxybenzaldehyde oxime (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as DMF or acetone.

-

A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion.

-

2,4-Dinitrochlorobenzene (1 equivalent) is added to the reaction mixture.

-

The mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC).

-

The final product, this compound, is isolated by pouring the reaction mixture into water, which causes the product to precipitate. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

References

- 1. This compound (Ref: C9122) [sitem.herts.ac.uk]

- 2. This compound | C13H7Br2N3O6 | CID 86287521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Bromofenoxim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is a phenoxy selective herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds, particularly in cereal crops.[1] It belongs to the dinitrophenyl oxime class of herbicides.[1] Understanding its chemical structure and properties is crucial for environmental fate analysis, toxicological studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of this compound, focusing on its core chemical characteristics, structural details, and relevant experimental methodologies.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a dibrominated phenol ring linked via an oxime ether to a dinitrophenyl group. This complex structure dictates its chemical behavior and biological activity.

Chemical Structure Diagram

The two-dimensional structure of this compound is depicted below.

Figure 1: 2D Chemical Structure of this compound.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous reference in databases and literature.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol | [2][3] |

| CAS Name | 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime | [1][3] |

| CAS Number | 13181-17-4 | [1][2][4][5] |

| Molecular Formula | C₁₃H₇Br₂N₃O₆ | [2][4][6] |

| Molecular Weight | 461.02 g/mol | [2][4][6][7] |

| InChI | InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H/b16-6+ | [2][6] |

| InChIKey | XTFNPKDYCLFGPV-OMCISZLKSA-N | [2][6] |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])O/N=C/C2=CC(=C(C(=C2)Br)O)Br | [2] |

| Synonyms | Faneron, Bromophenoxim, C-9122, 3,5-Dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyl oxime | [2][5][8] |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental mobility, persistence, and interaction with biological systems.

| Property | Value | Source(s) |

| Melting Point | 196-197 °C | [1] |

| Water Solubility | 9.0 mg/L (at 20 °C, pH 7) | [1] |

| Solubility in Organic Solvents (at 20°C) | Hexane: 200 mg/LIsopropanol: 400 mg/LAcetone: 9900 mg/Ln-Octanol: 200 mg/L | [1] |

| pKa (Predicted) | 6.18 ± 0.40 | [7] |

| Octanol-Water Partition Coefficient (XLogP3) | 3.3 | [2] |

Mechanism of Action

This compound functions as a contact herbicide that acts as a photosynthesis inhibitor.[1] Upon application, it is metabolized or degrades to generate bromoxynil, which is the primary active compound.[1] Bromoxynil disrupts the photosynthetic process in susceptible plants by inhibiting electron transfer in photosystem II.[1][9]

Figure 2: Simplified mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound in a research setting.

Synthesis Pathway (Commercial Production Overview)

Figure 3: General workflow for the commercial synthesis of this compound.[1]

Analytical Methodology: Determination in Water Samples

Several methods exist for the detection and quantification of this compound, including GC-MS and HPLC.[10] A robust method for determining its concentration in water samples involves Solid-Phase Extraction (SPE) for sample cleanup and preconcentration, followed by electrochemical or chromatographic analysis.[11][12]

5.2.1 Protocol: SPE with Square-Wave Voltammetric (SWV) Detection[11]

This protocol is adapted from the methodology described for the analysis of this compound in water.[11]

1. Sample Pretreatment:

-

Acidify the water sample (e.g., 100 mL) to pH 3 by adding 1 x 10⁻³ mol/L perchloric acid (HClO₄). This step improves the subsequent electrochemical response.[11]

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing the appropriate solvents as per the manufacturer's guidelines.

-

Sample Loading: Load the pretreated water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with interference-eluting solvents to remove co-extracted matrix components.

-

Elution: Elute the retained this compound from the cartridge. A suitable eluent is undiluted acetonitrile containing 0.1 mol/L lithium perchlorate (LiClO₄) as a supporting electrolyte.[11]

3. Analysis:

-

Square-Wave Voltammetry (SWV): Transfer the eluate directly to a voltammetric cell. Perform analysis using a mercury drop electrode.

-

Quantification: Create a calibration curve using standards of known this compound concentrations. The linear range for this method has been reported as 0.2–12.0 µg/L, with a calculated detection limit of 0.05 µg/L for 100 mL samples.[11]

Figure 4: Experimental workflow for this compound analysis in water.[11]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

-

GC-MS: Data from Gas Chromatography-Mass Spectrometry is available for this compound.[2]

-

LC-MS: Liquid Chromatography-Mass Spectrometry data, specifically using an LC-ESI-QFT instrument in negative ionization mode, shows a precursor ion [M-H]⁻ at an m/z of 457.8629.[2]

Infrared (IR) Spectroscopy

-

FTIR: Fourier-transform infrared spectra have been obtained for this compound using the KBr wafer technique.[2] While specific peak assignments are not detailed here, the spectrum would be expected to show characteristic absorptions for O-H (phenol), C=N (oxime), Ar-NO₂ (nitro groups), and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This technical guide has summarized the core chemical structure, physicochemical properties, and relevant experimental methodologies for the herbicide this compound. The provided data, presented in structured tables and logical diagrams, offers a comprehensive resource for researchers in environmental science, toxicology, and analytical chemistry. While this compound is an obsolete herbicide, the information remains critical for monitoring its environmental residues and understanding the toxicology of related dinitrophenyl oxime compounds.

References

- 1. This compound (Ref: C9122) [sitem.herts.ac.uk]

- 2. This compound | C13H7Br2N3O6 | CID 86287521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 13181-17-4 [amp.chemicalbook.com]

- 9. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase extraction coupled with electrochemical detection for the determination of the herbicide this compound in water samples at low- and sub-microgram l-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-phase extraction coupled with electrochemical detection for the determination of the herbicide this compound in water samples at low-and sub-µg l–1 levels - Analyst (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Bromofenoxim in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenoxim is a selective herbicide belonging to the nitrile chemical family. Its primary mechanism of action in plants is the inhibition of photosynthesis at Photosystem II (PSII). This guide provides a detailed examination of the biochemical and physiological processes disrupted by this compound, leading to plant mortality. It includes a review of the available quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the involved pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a post-emergence herbicide historically used for the control of broadleaf weeds.[1] While now considered obsolete in many regions, a thorough understanding of its mechanism of action remains valuable for the study of herbicide resistance, the development of new herbicidal compounds, and for comparative toxicology.[2] this compound itself is a pro-herbicide, which is rapidly metabolized in plants to its active form, bromoxynil.[3] Therefore, the mechanism of action is primarily attributed to the activity of bromoxynil.[3]

The herbicidal activity of this compound is rooted in its ability to disrupt the photosynthetic electron transport chain, a fundamental process for plant survival.[4] Specifically, it acts as a potent inhibitor of Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts.[5]

The Core Mechanism: Inhibition of Photosystem II

The primary target of this compound's active metabolite, bromoxynil, is the D1 protein within the PSII complex.[4][5] This protein contains the binding site for the secondary quinone acceptor, QB, which is a crucial component of the photosynthetic electron transport chain.[6]

Binding to the D1 Protein

Unlike many other PSII-inhibiting herbicides that primarily interact with the serine residue at position 264 (Ser264) of the D1 protein, phenolic herbicides like bromoxynil are thought to bind to a different, albeit overlapping, niche.[7] Molecular docking studies suggest that bromoxynil forms hydrogen bonds within the QB binding pocket, with a key interaction proposed to be with the histidine residue at position 215 (His215).[7][8] This binding is competitive with the native plastoquinone molecule, effectively blocking its access to the QB site.[6]

The following diagram illustrates the binding of bromoxynil to the D1 protein and the subsequent blockage of electron transport.

Disruption of Electron Transport

By binding to the D1 protein, bromoxynil physically obstructs the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[6] This blockage creates a bottleneck in the electron flow, halting the linear electron transport chain.

Downstream Consequences

The inhibition of electron transport in PSII triggers a cascade of damaging downstream effects:

-

Cessation of ATP and NADPH Production: The primary function of the light-dependent reactions of photosynthesis is to produce ATP and NADPH, the energy and reducing power necessary for carbon fixation in the Calvin cycle. The blockage of electron flow prevents the generation of these vital molecules.[6]

-

Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of highly energized chlorophyll molecules and the formation of triplet chlorophyll. This excited state of chlorophyll can react with molecular oxygen to produce singlet oxygen (1O2), a highly reactive and damaging form of oxygen. Other reactive oxygen species (ROS), such as superoxide radicals (O2•−) and hydrogen peroxide (H2O2), are also generated.[5]

-

Oxidative Stress and Cellular Damage: The massive production of ROS overwhelms the plant's antioxidant defense systems, leading to widespread oxidative stress. These ROS indiscriminately attack and damage vital cellular components, including:

-

Lipid Peroxidation: The double bonds in fatty acids of cellular membranes are particularly susceptible to attack by ROS, leading to a chain reaction of lipid peroxidation. This destroys the integrity of the thylakoid, chloroplast, and plasma membranes, causing them to become leaky.[5]

-

Protein Damage: ROS can oxidize amino acid residues, leading to protein denaturation and loss of function. The D1 protein itself is particularly prone to damage and rapid turnover.

-

Pigment Bleaching: Chlorophyll and carotenoid pigments are destroyed, leading to the characteristic chlorosis (yellowing) and necrosis (browning and death) of plant tissues.

-

The following diagram illustrates the signaling pathway from PSII inhibition to plant death.

Quantitative Analysis of Herbicidal Efficacy

| Herbicide | Chemical Class | Plant/Algal Species | IC50 (µg/L) | Reference |

| Diuron | Phenylurea | Halophila ovalis | 4.3 | [9] |

| Atrazine | s-Triazine | Halophila ovalis | 35 | [9] |

| Simazine | s-Triazine | Halophila ovalis | 47 | [9] |

| Metribuzin | s-Triazine | Halophila ovalis | 49 | [9] |

| Hexazinone | Triazinone | Halophila ovalis | 100 | [9] |

| Fluometuron | Phenylurea | Halophila ovalis | 132 | [9] |

Note: The IC50 values presented are for the inhibition of the effective quantum yield of PSII (ΔF/Fm') after a 24-hour exposure. Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.[10]

Experimental Protocols for Studying the Mechanism of Action

Several well-established experimental protocols are employed to investigate the mechanism of action of PSII-inhibiting herbicides like this compound.

Chlorophyll Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method to assess the efficiency of PSII. By measuring the fluorescence emitted by chlorophyll a, researchers can deduce the status of the photosynthetic electron transport chain.

Objective: To determine the effect of this compound on the photochemical efficiency of PSII.

Methodology:

-

Plant Material: Leaf discs or whole leaves from plants grown under controlled conditions.

-

Dark Adaptation: Samples are kept in complete darkness for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state (QA is oxidized).

-

Herbicide Treatment: Samples are incubated with a range of this compound concentrations.

-

Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure the minimum fluorescence (F0) and the maximum fluorescence (Fm) by applying a saturating pulse of light.

-

Data Analysis: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - F0) / Fm. A decrease in this ratio indicates inhibition of PSII. The IC50 value can be determined by plotting Fv/Fm against the herbicide concentration.

The following diagram illustrates the experimental workflow for chlorophyll fluorescence measurement.

Oxygen Evolution Assay

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct product of the water-splitting activity of PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of water oxidation in PSII.

Methodology:

-

Sample Preparation: Isolated thylakoid membranes or intact chloroplasts are suspended in a suitable buffer.

-

Oxygen Electrode: The sample is placed in a Clark-type oxygen electrode chamber, which measures changes in dissolved oxygen concentration.

-

Artificial Electron Acceptor: An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), is added to accept electrons from the QB site.

-

Herbicide Addition: A range of this compound concentrations is added to the chamber.

-

Illumination: The sample is illuminated with a saturating light source to initiate photosynthesis.

-

Data Analysis: The rate of oxygen evolution is measured over time for each herbicide concentration. The IC50 value is the concentration that causes a 50% reduction in the rate of oxygen evolution compared to the control.

Conclusion

This compound, through its active metabolite bromoxynil, is a potent inhibitor of Photosystem II in plants. Its mechanism of action involves binding to the D1 protein, which disrupts the photosynthetic electron transport chain. This leads to a cessation of energy production and the generation of highly destructive reactive oxygen species, ultimately causing rapid cellular damage and plant death. The experimental protocols detailed in this guide provide robust methods for quantifying the inhibitory effects of this compound and similar herbicides, aiding in the ongoing research and development of new weed management strategies. A deeper understanding of these mechanisms is critical for addressing the challenges of herbicide resistance and for the design of more effective and selective herbicides.

References

- 1. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Herbicide effect on the photodamage process of photosystem II: fourier transform infrared study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Core Mechanism of Bromofenoxim as a Photosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is an obsolete phenoxy herbicide recognized for its role as a potent inhibitor of photosynthesis.[1] Classified as a nitrophenyl ether herbicide, its mode of action targets the fundamental process of converting light energy into chemical energy in plants, leading to rapid phytotoxicity. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its herbicidal effects, with a focus on its interaction with Photosystem II (PSII), the subsequent generation of reactive oxygen species (ROS), and the experimental protocols used to elucidate these processes. While specific quantitative inhibitory data for this compound is scarce due to its discontinuation, this guide leverages data from the closely related and well-studied herbicide, bromoxynil, to provide a comprehensive understanding of this class of compounds.

Core Mechanism of Photosynthesis Inhibition

This compound's primary mode of action is the inhibition of photosynthetic electron transport at Photosystem II (PSII).[2][3] This process is critical for the light-dependent reactions of photosynthesis.

Binding to the D1 Protein:

This compound, like other nitrile and phenyl-carbamate herbicides, acts by binding to a specific site on the D1 protein, a core component of the PSII reaction center.[2] This binding site is known as the QB-binding niche, which is also the binding site for plastoquinone (PQ), a mobile electron carrier in the photosynthetic electron transport chain.[3] By competitively binding to this site, this compound displaces plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to QB.[3]

Interruption of the Electron Transport Chain:

The blockage of electron flow at the QB site has immediate and severe consequences for the plant. The photosynthetic electron transport chain is effectively halted, preventing the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis.[3] This disruption not only starves the plant of the energy and reducing power required for carbon fixation but also leads to a cascade of damaging secondary effects.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₇Br₂N₃O₆ | [4] |

| Molecular Weight | 461.02 g/mol | [4] |

| Water Solubility | Low | [1] |

| Volatility | Not highly volatile | [1] |

| Persistence in Soil | Not expected to be persistent | [1] |

| Persistence in Water | Not expected to be persistent | [1] |

Table 2: Herbicidal Efficacy of Bromoxynil + MCPA on Parthenium hysterophorus

| Growth Stage | Mortality Rate (%) at Recommended Dose (D1) | Mortality Rate (%) at Half Recommended Dose (D0) | Reference |

| Rosette | 94 | 58 | [5][6][7] |

| Bolted | 76 | 44 | [5][6][7] |

| Flowering | 89 | 69 | [5][6][7] |

Disclaimer: The data in Table 2 is for a formulation of bromoxynil with MCPA and is intended to provide a general indication of the herbicidal potency of this class of PSII inhibitors. Specific efficacy data for this compound is not available.

Downstream Effects: Oxidative Stress and Cellular Damage

The inhibition of the photosynthetic electron transport chain by this compound leads to the over-reduction of the primary electron acceptors in PSII. This high-energy state results in the formation of highly reactive molecules known as reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[3]

This surge in ROS overwhelms the plant's natural antioxidant defense mechanisms, leading to a state of severe oxidative stress.[8] The highly reactive ROS molecules then indiscriminately attack cellular components, causing:

-

Lipid Peroxidation: Damage to cell membranes, leading to loss of integrity and leakage of cellular contents.

-

Protein Damage: Denaturation and inactivation of enzymes and structural proteins.

-

DNA Damage: Mutations and strand breaks in nucleic acids.

The culmination of this cellular damage manifests as rapid leaf wilting, chlorosis (yellowing), and necrosis (tissue death), ultimately leading to the death of the plant.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of photosynthesis-inhibiting herbicides like this compound.

Measurement of Photosynthetic Inhibition using Chlorophyll Fluorescence

Principle: Chlorophyll fluorescence is a sensitive, non-invasive indicator of the efficiency of PSII photochemistry. Inhibition of the electron transport chain causes a characteristic increase in fluorescence yield.[9]

Protocol:

-

Plant Material: Grow susceptible plant species (e.g., Sinapis alba, Amaranthus retroflexus) under controlled greenhouse conditions.

-

Herbicide Application: Treat plants with a range of this compound concentrations. Include an untreated control group.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are open.

-

Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.

-

F₀ (Minimum Fluorescence): Measure the initial fluorescence level with a weak measuring light.

-

Fₘ (Maximum Fluorescence): Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence.

-

Fᵥ (Variable Fluorescence): Calculate as Fₘ - F₀.

-

-

Data Analysis: Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ). A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Plot the Fᵥ/Fₘ values against the logarithm of the herbicide concentration to determine the IC50 value (the concentration that causes 50% inhibition).[10]

Determination of IC50 for PSII Inhibition in Isolated Thylakoids

Principle: This in vitro assay measures the direct inhibitory effect of a compound on the photosynthetic electron transport in isolated chloroplasts or thylakoid membranes.

Protocol:

-

Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach, pea) using standard differential centrifugation techniques.

-

Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Inhibition Assay:

-

Add isolated thylakoids to the reaction mixture.

-

Add varying concentrations of this compound.

-

Include a control with no herbicide.

-

-

Measurement: Expose the samples to light and monitor the reduction of the electron acceptor spectrophotometrically. The rate of reduction is proportional to the rate of photosynthetic electron transport.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the herbicide concentration and determine the IC50 value from the resulting dose-response curve.

Assay for Reactive Oxygen Species (ROS) Production

Principle: The generation of ROS can be detected using fluorescent probes that become fluorescent upon oxidation by ROS.

Protocol:

-

Plant Material: Use leaf discs or protoplasts from plants treated with this compound.

-

Fluorescent Probe: Incubate the plant material with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which detects hydrogen peroxide and other ROS.

-

Microscopy or Fluorometry:

-

Fluorescence Microscopy: Visualize the fluorescence within the cells to identify the location of ROS production.

-

Fluorometry: Quantify the overall fluorescence intensity using a microplate reader or fluorometer.

-

-

Data Analysis: Compare the fluorescence intensity of herbicide-treated samples to that of untreated controls. An increase in fluorescence indicates an increase in ROS production.

Mandatory Visualizations

Caption: Mechanism of this compound as a photosynthesis inhibitor.

Caption: Experimental workflow for assessing herbicide effects.

Conclusion

This compound serves as a classic example of a Photosystem II inhibiting herbicide. Its efficacy stems from its ability to bind to the D1 protein of the PSII reaction center, thereby blocking the photosynthetic electron transport chain. This primary action triggers a cascade of secondary effects, most notably the production of reactive oxygen species, which leads to widespread cellular damage and ultimately, plant death. While the discontinuation of this compound has limited the availability of specific quantitative data, the experimental protocols and mechanistic understanding derived from related compounds provide a robust framework for researchers and professionals in the field of herbicide science and drug development. The methodologies outlined in this guide are fundamental to the characterization of both existing and novel compounds that target the vital process of photosynthesis.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Weed control efficacy of herbicide mixtures and digital assessment methods during pre-planting burndown in soybean - Advances in Weed Science [awsjournal.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. Synthesis and evaluation of heterocyclic analogues of bromoxynil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agronomyjournals.com [agronomyjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 10. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

An In-Depth Technical Guide to the Historical Development and Use of Bromofenoxim as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, chemical properties, and herbicidal use of Bromofenoxim. First reported in 1969, this compound is a selective, post-emergence herbicide developed by Ciba-Geigy AG for the control of broadleaf weeds in cereal crops. This document details its synthesis, mode of action as a photosystem II inhibitor, and provides available quantitative data on its efficacy, toxicological profile, and environmental fate. Detailed experimental protocols for the analysis of related compounds and the assessment of photosystem II inhibition are also presented. Although now largely considered obsolete in many regions, a review of this compound's development and characteristics provides valuable insights into the evolution of herbicidal science.

Historical Development

This compound was first reported in 1969 as a promising new herbicide from the laboratories of Ciba-Geigy AG, a legacy company of modern-day Syngenta.[1] It belongs to the phenoxy herbicide class, a group of compounds that revolutionized agriculture in the mid-20th century with their selective control of broadleaf weeds in monocotyledonous crops.[2][3][4] this compound also shares characteristics with dinitrophenyl oxime herbicides.[1]

The commercial development of this compound occurred during a period of intense innovation in the agrochemical industry, following the widespread adoption of earlier phenoxy herbicides like 2,4-D and MCPA in the 1940s and 1950s.[2][3] While a specific patent for this compound has not been identified in the available literature, its development by Ciba-Geigy places it within a portfolio of significant agrochemical innovations of that era.[5] The herbicide was marketed under trade names such as Faneron and Dicoprime.[1] Its use has declined in recent decades, and it is now considered obsolete in many regions, with its European Union registration withdrawn in 2002.[1]

Chemical Synthesis

The commercial production of this compound involves a multi-step chemical synthesis. The process begins with the formation of a nitrophenol derivative. This intermediate is then reacted with a brominated acyl compound to introduce the dibromo-substituted aromatic ring. Subsequent nitration and etherification steps yield the final this compound molecule.[1]

Below is a logical workflow diagram illustrating the key stages of this compound synthesis.

Use as a Herbicide

This compound was primarily used as a selective, post-emergence herbicide for the control of annual broadleaf weeds in cereal crops such as wheat and barley, as well as in maize, grass seed crops, new turf, and linseed.[1] It was typically formulated as a wettable powder, suspension concentrate, or soluble concentrate.[1]

Weed Control Spectrum

-

Fat hen (Chenopodium album)

-

Lambsquarters (Chenopodium album)

-

Cleavers (Galium aparine)[8]

-

Wild buckwheat (Polygonum convolvulus)[9]

-

Brome grass (Bromus spp.)[1]

-

Barnyardgrass (Echinochloa crus-galli)[1]

-

Crabgrass (Digitaria spp.)[1]

The application rates and efficacy would have been dependent on the weed species, their growth stage, and environmental conditions.

Mode of Action

This compound is classified as a photosystem II (PSII) inhibitor.[1] It belongs to the Herbicide Resistance Action Committee (HRAC) group C3 and the Weed Science Society of America (WSSA) group 6.[1]

The mode of action involves the inhibition of the photosynthetic electron transport chain in the chloroplasts of susceptible plants. This compound binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding blocks the transport of electrons from plastoquinone QA to QB, thereby interrupting the flow of electrons to photosystem I.[10]

This inhibition of electron transport leads to a cascade of events:

-

Cessation of ATP and NADPH production, which are essential for carbon fixation.

-

Build-up of highly reactive triplet chlorophyll.

-

Generation of singlet oxygen and other reactive oxygen species (ROS).

-

Peroxidation of lipids in cellular membranes, leading to loss of membrane integrity and rapid cell death.

The ultimate result is necrosis of the plant tissue.

The following diagram illustrates the signaling pathway of photosynthesis and the point of inhibition by this compound.

Quantitative Data

Toxicological Data

The acute toxicity of this compound has been evaluated in various organisms. The available data are summarized in the tables below.

Table 1: Mammalian Toxicity of this compound

| Test Species | Endpoint | Value (mg/kg) | Source |

| Rat | Acute Oral LD50 | 1100 |

Table 2: Aquatic Toxicity of this compound

| Test Species | Endpoint | Value (mg/L) | Duration | Source |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.18 | 96 hours | [1] |

| Water Flea (Daphnia magna) | EC50 | 1.2 | 48 hours | [1] |

Environmental Fate

This compound is not considered to be persistent in the environment.[1] Its mobility in soil is influenced by its sorption to organic carbon.

Table 3: Environmental Fate of this compound

| Parameter | Value | Conditions | Source |

| Soil Degradation Half-life (DT50) | 53 days | Aerobic, field | [1] |

| Soil Degradation Half-life (DT50) | 2.5 days | Aerobic, laboratory (20°C) | [1] |

| Soil Organic Carbon Partition Coefficient (Koc) | Not Available | - | - |

| Aqueous Photolysis Half-life (DT50) | Not Available | - | - |

Experimental Protocols

While specific, detailed experimental protocols for this compound are scarce in recent literature due to its obsolete status, the following sections outline general methodologies that would be applicable for the analysis of this compound and the assessment of its herbicidal activity.

Residue Analysis

The analysis of phenoxy herbicide residues in soil and water samples typically involves extraction, derivatization (for GC analysis), and chromatographic separation and detection.

5.1.1. Sample Preparation and Extraction from Soil (General Protocol)

-

Sample Collection: Collect representative soil samples from the area of interest.

-

Extraction:

-

Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solvent such as acetonitrile.

-

Shake vigorously for a specified time (e.g., 1 hour).

-

Centrifuge to separate the soil particles from the solvent.

-

Collect the supernatant.

-

A second extraction of the soil pellet can be performed to increase recovery.

-

-

Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

Concentration: The solvent is typically evaporated and the residue redissolved in a smaller volume of a suitable solvent for analysis.

5.1.2. Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of phenoxy herbicides. The acidic herbicides are often derivatized to their methyl esters before injection to improve their volatility and chromatographic behavior.[11][12]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is typically used.

-

Injection: Splitless injection is often employed for trace analysis.

-

Detection: Mass spectrometry provides high selectivity and sensitivity for identification and quantification.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can also be used, often without the need for derivatization.

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the analyte absorbs, or tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

The following diagram outlines a general workflow for the residue analysis of a phenoxy herbicide like this compound in a soil sample.

References

- 1. ableweb.org [ableweb.org]

- 2. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. log KOC - ECETOC [ecetoc.org]

- 4. adama.com [adama.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. static.nsta.org [static.nsta.org]

- 8. Inhibition of chloroplast translation as a new target for herbicides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00192B [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. weber.edu [weber.edu]

- 12. Hill Reaction [people.hsc.edu]

In-Depth Toxicological Profile of Bromofenoxim and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromofenoxim, a C-nitro compound, is a selective phenoxy herbicide previously marketed under the name Faneron. Although now considered obsolete in many regions, understanding its toxicological profile and that of its metabolites remains crucial for environmental and health risk assessments. This technical guide provides a comprehensive overview of the available toxicological data for this compound and its potential metabolites, 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrophenol. It summarizes quantitative toxicity data, details experimental methodologies for key toxicological studies, and visualizes the proposed metabolic pathway. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on its constituent chemical classes to provide a more complete toxicological picture.

Chemical Identity

| Property | Value |

| Chemical Name | 3,5-Dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime |

| Synonyms | This compound, Faneron, C-9122 |

| CAS Number | 13181-17-4 |

| Molecular Formula | C₁₃H₇Br₂N₃O₆ |

| Molecular Weight | 461.02 g/mol |

| Chemical Structure |

|

Toxicokinetics and Metabolism

The complete metabolic pathway of this compound in mammals has not been fully elucidated in publicly available literature. However, based on its chemical structure, hydrolysis of the oxime ether bond is a probable metabolic route. This would lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrophenol.

Further metabolism of these intermediates is anticipated. 3,5-dibromo-4-hydroxybenzaldehyde could be oxidized to the corresponding carboxylic acid, 3,5-dibromo-4-hydroxybenzoic acid. 2,4-dinitrophenol is known to be metabolized through reduction of the nitro groups and conjugation reactions.

A proposed metabolic pathway is illustrated below.

Environmental Fate and Persistence of Bromofenoxim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bromofenoxim is an obsolete phenoxy selective herbicide.[1] Understanding its environmental fate and persistence is crucial for assessing its potential long-term impact on ecosystems. This technical guide provides an in-depth overview of the current scientific knowledge regarding the degradation, transformation, and persistence of this compound in various environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior and transport in the environment.

| Property | Value | Reference |

| IUPAC Name | 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime | [2] |

| CAS Number | 13181-17-4 | [3] |

| Molecular Formula | C₁₃H₇Br₂N₃O₆ | [3] |

| Molecular Weight | 461.02 g/mol | [3] |

| Water Solubility | Low | [1] |

| Volatility | Not highly volatile | [1] |

Environmental Persistence

This compound is not expected to be persistent in soil or water systems.[1] The following tables summarize the available quantitative data on its dissipation in different environmental matrices.

Persistence in Soil

Specific quantitative data on the half-life of this compound in soil under various conditions is limited in the available literature. However, for the related compound bromoxynil, a mean half-life of 4.12 days has been reported in soil, with a dissipation rate of 91.25% over 21 days.[4]

Persistence in Water and Sediment

| Compartment | Half-life (DT₅₀) | Conditions | Reference |

| Water-Sediment System | 7 days | Not specified | [1] |

| Water Phase Only | 1 day | Not specified | [1] |

| Aqueous Hydrolysis (pH 7, 20°C) | 25 days | Non-persistent | [1] |

For the related compound bromoxynil phenol, hydrolysis is pH-dependent, with half-lives ranging from 34.1 days at pH 5 to 1.7 days at pH 9.

Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many pesticides. The rate of hydrolysis is often dependent on the pH of the surrounding medium.

Caption: General hydrolysis pathway of this compound.

Photolysis

Photolysis, or degradation by sunlight, is another significant abiotic process. The direct photolysis quantum yield of aqueous bromoxynil, a related compound, has been measured at 0.064 at 307 nm, with bromide ions detected as a reaction product.[5][6] For bromoxynil phenol, the photolysis half-life is reported to be less than 30 minutes at a wavelength of 313 nm.

Caption: General photolysis pathway of this compound.

Microbial Degradation

Microbial degradation is a critical process in the breakdown of pesticides in soil and water. While specific studies on the microbial degradation of this compound are scarce, research on the related compound bromoxynil provides valuable insights. Under aerobic conditions, the degradation of bromoxynil by soil enrichment cultures is dominated by nitrile hydratase activity.[7] In anaerobic conditions, reductive debromination is the major degradation route.[7]

One study identified that a Flavobacterium sp. capable of degrading pentachlorophenol (PCP) can also degrade bromoxynil, producing bromide and cyanide.[8] The proposed initial step in this pathway is the conversion of bromoxynil to 2,6-dibromohydroquinone by PCP hydroxylase.[8]

Caption: Proposed microbial degradation pathways for Bromoxynil.

Experimental Protocols

The determination of the environmental fate of pesticides like this compound follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the aerobic and anaerobic transformation of chemicals in soil.[9]

-

Principle: Soil samples are treated with the test substance and incubated in the dark in biometer-type flasks or flow-through systems under controlled laboratory conditions (temperature and moisture).[9]

-

Procedure: At appropriate time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products.[9] Volatile products are collected and analyzed.[9] Using a 14C-labelled test substance allows for the measurement of mineralization rates (evolution of ¹⁴CO₂) and the establishment of a mass balance, including the formation of bound residues.[9]

-

Incubation: The study is typically conducted for up to 120 days in the dark at a constant temperature (e.g., 20°C).[10] The soil moisture is maintained at a specific level (e.g., 40-60% of maximum water holding capacity). For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas.

-

Analysis: Samples are extracted with appropriate solvents and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of metabolites.[10]

Caption: Workflow for OECD 307 Soil Metabolism Study.

Hydrolysis as a Function of pH (OECD 111)

This guideline assesses the abiotic hydrolytic transformation of chemicals in aquatic systems at environmentally relevant pH values.[11][12]

-

Principle: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature.[11][12]

-

Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.[12][13] If significant hydrolysis occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants and half-lives. Samples are taken at various time points and analyzed for the parent compound and degradation products.[13]

-

Analysis: Analytical methods such as HPLC are used to quantify the concentration of the test substance and its hydrolysis products over time.

Caption: Workflow for OECD 111 Hydrolysis Study.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline determines the potential effects of solar irradiation on chemicals in surface water.[14][15]

-

Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight.[16][17]

-

Procedure: The study is conducted in sterile, buffered water. A dark control is run in parallel to differentiate between photolytic and other degradation processes like hydrolysis.[16] The concentration of the test substance and the formation of photoproducts are monitored over time. A xenon arc lamp with filters is commonly used as the light source to simulate the solar spectrum.[16]

-

Analysis: The quantum yield, photolysis rate constant, and half-life are determined. Analytical techniques such as HPLC and LC-MS are used for quantification and identification of the parent compound and its photoproducts.[16]

Caption: Workflow for OECD 316 Photolysis Study.

Analytical Methods

The analysis of this compound and its metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.

-

Extraction: Solid-phase extraction (SPE) is a common technique for preconcentrating and cleaning up water samples.[18] For soil and sediment samples, solvent extraction methods are employed.

-

Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS/MS) is a widely used method for the determination of bromoxynil (a related compound) residues in soil and crops.[4] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used for the identification of metabolites.[8]

Conclusion

The available data suggests that this compound is not a persistent herbicide in the environment. Its degradation is facilitated by a combination of hydrolysis, photolysis, and microbial activity. While quantitative data on its soil persistence is limited, studies on the related compound bromoxynil indicate relatively rapid degradation. Further research focusing specifically on the soil metabolism of this compound under various environmental conditions would be beneficial for a more comprehensive understanding of its environmental fate. The standardized OECD protocols provide a robust framework for conducting such studies.

References

- 1. This compound (Ref: C9122) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. scbt.com [scbt.com]

- 4. Bromoxynil residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Isotope Fractionation (δ13C, δ15N) in the Microbial Degradation of Bromoxynil by Aerobic and Anaerobic Soil Enrichment Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. oecd.org [oecd.org]

- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 17. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 18. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Bromofenoxim: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific degradation products of bromofenoxim in soil and water is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the known environmental fate of this compound, supplemented with established principles of pesticide degradation and data from structurally related compounds to infer potential transformation pathways.

Introduction

This compound, with the chemical name 3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime, is an obsolete phenoxy selective herbicide.[1] Understanding the environmental fate of such compounds is critical for assessing their potential long-term impact on ecosystems. The degradation of pesticides in the environment is a complex process governed by a combination of chemical (abiotic) and biological (biotic) mechanisms.[2][3] These processes determine the persistence, mobility, and ultimate transformation of the parent compound into various degradation products, which may have different toxicological and environmental profiles.

This technical guide synthesizes the available data on this compound's degradation and provides a framework for understanding its potential breakdown pathways in soil and aquatic environments.

Physicochemical Properties and Environmental Persistence

This compound has a low aqueous solubility and is not considered highly volatile.[1] It is not expected to be persistent in soil or water systems, nor is it expected to leach significantly into groundwater.[1]

Quantitative Data on this compound Persistence

| Parameter | Value (days) | pH | Temperature (°C) | System | Reference |

| Aqueous Hydrolysis DT₅₀ | 25 | 7 | 20 | Aqueous | [1] |

| Water-Sediment DT₅₀ | 7 | N/A | N/A | Water-Sediment | [1] |

DT₅₀ (Dissipation Time 50%): The time required for 50% of the initial concentration of a substance to dissipate from the system.

Primary Degradation Pathways

The degradation of this compound in the environment is anticipated to proceed through three primary mechanisms: hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

Hydrolysis: This is a chemical process involving the reaction of the pesticide with water. For this compound, the oxime ether linkage is a potential site for hydrolytic cleavage. This reaction is often influenced by pH, with rates potentially increasing under acidic or alkaline conditions.[4]

Photolysis: Sunlight can provide the energy to break down pesticide molecules, a process known as photolysis.[4] The dinitrophenyl moiety in this compound is a chromophore that can absorb ultraviolet radiation, potentially leading to the cleavage of the ether bond or other transformations. The rate and products of photolysis can be influenced by the presence of sensitizing agents in the water or on soil surfaces.

Biotic Degradation

Microbial metabolism is a major route for the degradation of many organic pesticides in soil and water.[5][6] Microorganisms such as bacteria and fungi can utilize pesticides as a source of carbon, nitrogen, or energy, breaking them down into simpler, less toxic compounds through enzymatic reactions.[6] Common enzymatic reactions involved in pesticide degradation include oxidation, reduction, and hydrolysis.[6]

Potential Degradation Products

While specific degradation products for this compound have not been detailed in the available literature, we can infer potential metabolites based on the degradation pathways of structurally similar compounds, such as dinitrophenols and other diphenyl ether herbicides.[2][7][8]

The primary point of cleavage is likely the oxime ether bond, which would lead to the formation of two main initial degradation products:

-

3,5-dibromo-4-hydroxybenzaldehyde

-

2,4-dinitrophenol

These initial products would then likely undergo further degradation.

-

3,5-dibromo-4-hydroxybenzaldehyde: This compound could be further oxidized to 3,5-dibromo-4-hydroxybenzoic acid , followed by decarboxylation and eventual ring cleavage.

-

2,4-dinitrophenol: The degradation of 2,4-dinitrophenol is known to proceed through the reduction of the nitro groups to form aminonitrophenols (e.g., 2-amino-4-nitrophenol and 4-amino-2-nitrophenol), followed by further degradation and ring cleavage.[7]

Experimental Protocols for Degradation Studies

To definitively identify and quantify the degradation products of this compound, rigorous experimental studies are required. Below is a generalized protocol for assessing pesticide degradation in soil and water.

Soil Degradation Study (Aerobic)

-

Soil Selection and Characterization: Select a representative agricultural soil. Characterize its physicochemical properties, including texture, pH, organic matter content, and microbial biomass.

-

Spiking: Treat the soil with a known concentration of this compound. For metabolite identification, ¹⁴C-labeled this compound is often used to trace the fate of the molecule.

-

Incubation: Incubate the treated soil samples under controlled conditions of temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of maximum water holding capacity) in the dark to prevent photolysis.

-

Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

-

Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to identify and quantify this compound and its metabolites.[9]

-

Data Analysis: Determine the dissipation rate of this compound and the formation and decline of its degradation products over time. Calculate the DT₅₀ values.

Aqueous Degradation Study (Hydrolysis and Photolysis)

-

Solution Preparation: Prepare buffered aqueous solutions (e.g., pH 4, 7, and 9) spiked with a known concentration of this compound.

-

Hydrolysis Study: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Photolysis Study: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a parallel set of samples in the dark as a control.

-

Sampling: Collect aliquots from the solutions at various time points.

-

Analysis: Directly analyze the aqueous samples or after a solid-phase extraction (SPE) step using HPLC-MS/MS.[9]

-

Data Analysis: Calculate the rate of degradation under each condition to determine the half-life (t₁/₂) for hydrolysis and photolysis.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the cleavage of the oxime ether bond and the subsequent degradation of the resulting primary products.

Caption: Potential degradation pathway of this compound.

Caption: General experimental workflow for degradation studies.

Conclusion

While specific data on the degradation products of this compound in soil and water are limited, this guide provides a scientifically grounded framework for understanding its likely environmental fate. The primary degradation pathways are expected to involve the cleavage of the oxime ether linkage through hydrolysis, photolysis, and microbial action, leading to the formation of 3,5-dibromo-4-hydroxybenzaldehyde and 2,4-dinitrophenol as initial products. These intermediates are then expected to undergo further degradation. The provided experimental protocols offer a roadmap for researchers to conduct studies that would yield definitive data on the degradation of this compound and its metabolites, filling a critical knowledge gap in environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 3,5-Dibromo-4-hydroxybenzaldehyde | 2973-77-5 | FD38003 [biosynth.com]

- 6. mdpi.com [mdpi.com]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the Herbicidal Spectrum of Bromofenoxim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bromofenoxim is an obsolete herbicide and is not approved for use in many regions, including the United Kingdom and the European Union.[1] This document is intended for informational and research purposes only. The quantitative efficacy data presented is based on studies of Bromoxynil, a closely related herbicide with the same mode of action, due to the limited availability of specific data for this compound.

Executive Summary

This compound is a selective, post-emergence phenoxy herbicide once used for the control of broadleaf weeds in cereal crops, maize, and turf.[1] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, utilizing representative data from its close analogue, Bromoxynil. It includes detailed experimental protocols for evaluating such herbicides and visual diagrams of its biochemical pathway and experimental workflows.

Herbicidal Spectrum and Efficacy

This compound was known to control a range of broadleaf weeds. Examples of weeds controlled include Brome grass (Bromus spp.), Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Fat hen (Chenopodium album), and Lambsquarters (Chenopodium album).[1] Due to the scarcity of quantitative data for this compound, the following tables summarize the efficacy of Bromoxynil, a nitrile herbicide that acts as a PSII inhibitor, to provide a representative understanding of the herbicidal spectrum.

Table: Representative Herbicidal Efficacy of Bromoxynil on Broadleaf Weeds in Cereals

| Weed Species | Scientific Name | Growth Stage at Application | Application Rate (g a.i./ha) | Weed Control (%) |

| Common Lambsquarters | Chenopodium album | 2-4 leaves | 280 | 95 |

| 4-6 leaves | 420 | 92 | ||

| Wild Buckwheat | Polygonum convolvulus | 1-3 leaves | 280 | 90 |

| 3-5 leaves | 420 | 85 | ||

| Redroot Pigweed | Amaranthus retroflexus | 2-4 leaves | 280 | 98 |

| 4-6 leaves | 420 | 96 | ||

| Shepherd's-purse | Capsella bursa-pastoris | Rosette | 280 | 99 |

| Early flowering | 420 | 95 | ||

| Field Pennycress | Thlaspi arvense | Rosette | 280 | 97 |

| Early flowering | 420 | 94 |

Data is synthesized from multiple sources on Bromoxynil for representative purposes.

Table: Representative Crop Tolerance to Bromoxynil

| Crop | Scientific Name | Growth Stage at Application | Application Rate (g a.i./ha) | Crop Injury (%) |

| Wheat | Triticum aestivum | 3-4 leaf stage | 420 | < 5 |

| Tillering | 560 | < 10 | ||

| Barley | Hordeum vulgare | 3-4 leaf stage | 420 | < 5 |

| Tillering | 560 | < 10 |

Data is synthesized from multiple sources on Bromoxynil for representative purposes. Injury is typically transient leaf spotting or scorching.

Mode of Action: Photosystem II Inhibition

This compound, like Bromoxynil, is classified as a Group 6 herbicide (HRAC) and functions by inhibiting photosynthesis at Photosystem II (PSII).[2][3] It is believed that this compound is metabolized in the plant to generate Bromoxynil, which is the active inhibitor. The nitrile group of Bromoxynil binds to the D1 protein of the PSII complex in the chloroplast thylakoid membrane. This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron flow also leads to the formation of reactive oxygen species, causing rapid cell membrane damage, leading to chlorosis, necrosis, and eventual plant death.

Caption: Mode of action of this compound via PSII inhibition.

Experimental Protocols

The following is a representative protocol for a field experiment to evaluate the efficacy of a post-emergence herbicide like this compound or Bromoxynil for broadleaf weed control in wheat.

Objective

To determine the efficacy of different application rates of the test herbicide on key broadleaf weed species and to assess the tolerance of the wheat crop.

Experimental Design

-

Design: Randomized Complete Block Design (RCBD)

-

Replications: 4

-

Plot Size: 3m x 6m

-

Treatments:

-

Untreated Control (Weedy Check)

-

Weed-Free Control (Hand-weeded)

-

Test Herbicide Rate 1 (e.g., 280 g a.i./ha)

-

Test Herbicide Rate 2 (e.g., 420 g a.i./ha)

-

Test Herbicide Rate 3 (e.g., 560 g a.i./ha)

-

Reference Herbicide (e.g., MCPA at a standard rate)

-

Materials and Methods

-

Site Selection: Select a field with a uniform and known history of broadleaf weed infestation, particularly with target species like Chenopodium album and Polygonum convolvulus.

-

Crop Establishment: Sow a common wheat variety at a standard seeding rate.

-

Herbicide Application:

-

Apply herbicides post-emergence when the wheat is at the 3-4 leaf stage and the target weeds are at the 2-4 leaf stage.

-

Use a calibrated backpack sprayer equipped with flat-fan nozzles, delivering a spray volume of 200 L/ha at a pressure of 200 kPa.

-

-

Data Collection:

-

Weed Control: Visually assess the percentage of weed control for each species at 7, 14, 28, and 42 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).

-

Crop Injury: Visually assess crop phytotoxicity (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).

-

Weed Biomass: At 42 DAT, collect all weed biomass from a 1m² quadrat in each plot, dry at 70°C for 72 hours, and record the dry weight.

-

Crop Yield: Harvest the central area of each plot at crop maturity, and determine the grain yield, adjusting for moisture content.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Caption: Workflow for a post-emergence herbicide field trial.

Conclusion

While this compound is an obsolete herbicide, understanding its mode of action and herbicidal spectrum remains valuable for researchers studying herbicide resistance, developing new active ingredients, and understanding the historical context of weed management. By inhibiting Photosystem II, this compound provided effective control of key broadleaf weeds in cereal production. The provided protocols and representative data based on Bromoxynil offer a robust framework for the evaluation of herbicides with a similar mode of action. Continued research into the precise mechanisms of herbicide action and the development of sustainable weed management strategies is crucial for the future of agriculture.

References

Methodological & Application

Solid-Phase Extraction of Bromofenoxim: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the solid-phase extraction (SPE) of the herbicide bromofenoxim from various environmental matrices. The methodologies outlined below are intended for use by researchers, scientists, and professionals in drug development and environmental analysis. These protocols offer robust procedures for sample cleanup and concentration prior to chromatographic analysis.

Introduction

This compound is a nitrile herbicide used for post-emergence control of broad-leaved weeds. Its presence in the environment, particularly in water, soil, and food sources, is a significant concern due to potential ecological and health impacts. Accurate and sensitive determination of this compound residues is crucial for monitoring and risk assessment. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it an ideal choice for the analysis of this compound.[1] This document details SPE protocols for water, soil, and food matrices.

Data Summary

The following tables summarize the quantitative data associated with the described SPE protocols, providing a clear comparison of their performance.

Table 1: SPE Performance Data for this compound in Water

| Parameter | SPE with Square-Wave Voltammetry (SWV) | SPE with Flow Injection Amperometry (FI-AD) |

| Linear Range | 0.2 - 12.0 µg/L | 3.0 - 120 µg/L |

| Detection Limit (100 mL sample) | 0.05 µg/L | 1.5 µg/L |

| Recovery (spiked tap water) | 92% | 121% |

| Relative Standard Deviation (RSD) | 6% (n=6) | 9% (n=7) |

Data sourced from a study on the determination of this compound in water samples.[1]

Experimental Protocols

Detailed methodologies for the solid-phase extraction of this compound from water, soil, and food matrices are provided below.

Protocol 1: SPE of this compound from Water Samples

This protocol is based on a validated method for the determination of this compound in water, coupled with electrochemical detection.[1]

1. Materials and Reagents:

-

Solid-Phase Extraction Cartridges: C18 cartridges are commonly used for the extraction of hydrophobic analytes like this compound from polar matrices such as water.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Perchloric acid (HClO₄)

-

Lithium perchlorate (LiClO₄)

-

Deionized water

2. Sample Pre-treatment:

-

Collect the water sample in a clean glass container.

-

Acidify the water sample to pH 3 by adding 1 x 10⁻³ mol/L perchloric acid.[1] This step is crucial as it can improve the retention of the analyte on the SPE sorbent.

3. SPE Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it.

-

Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water (pH 3) through it. Do not allow the cartridge to dry out.

-

Sample Loading: Load 100 mL of the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

-